molecular formula C7H9ClFNO B1437268 2-Fluoro-4-methoxyaniline hydrochloride CAS No. 874959-93-0

2-Fluoro-4-methoxyaniline hydrochloride

Cat. No. B1437268
Key on ui cas rn: 874959-93-0
M. Wt: 177.6 g/mol
InChI Key: WPOCEWUNBSYJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653112B2

Procedure details

To a vigorously stirred suspension of 2-fluoro-4-methoxyaniline hydrochloride (665 mg, 3.7 mmol) in conc. HCl (5.5 mL) cooled to 0° C. was added a cold solution of NaNO2 (312 mg, 4.5 mmol) in H2O (1 mL). The mixture was stirred at 0° C. for 90 min. A cold solution of SnCl2-2H2O (3.4 g, 15.0 mmol) in conc. HCl (5.5 mL) was then added slowly to the solution of diazonium salt. The reaction was allowed to warm to room temperature, stirred for 30 min and the reaction was filtered. The collected precipitate was washed on the filter with several large portions of ether and dried under vacuum. The solid was dissolved in DCM and washed saturated NaHCO3, extracted and dried using a phase separator. Evaporation gave (2-fluoro-4-methoxyphenyl)hydrazine (220 mg 38%), which was used in the next step without further purification. The procedure was adapted from J. Med. Chem. 2000, 43, 4701.
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
312 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SnCl2-2H2O
Quantity
3.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH2:5].[N:12]([O-])=O.[Na+]>Cl.O>[F:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH:5][NH2:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
665 mg
Type
reactant
Smiles
Cl.FC1=C(N)C=CC(=C1)OC
Name
Quantity
5.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
312 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
SnCl2-2H2O
Quantity
3.4 g
Type
reactant
Smiles
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
WASH
Type
WASH
Details
The collected precipitate was washed on the
FILTRATION
Type
FILTRATION
Details
filter with several large portions of ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM
WASH
Type
WASH
Details
washed saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)NN
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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